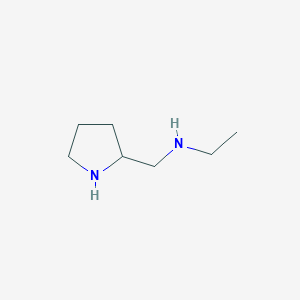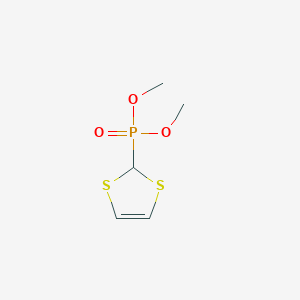
Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester, also known as STAB-1, is a chemical compound used in various fields of research and industry. It has a molecular formula of C5H9O3PS2 and a molecular weight of 212.2 g/mol .
Synthesis Analysis
The synthesis of phosphonic acids, including “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester”, can be achieved through several methods . One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis .Molecular Structure Analysis
The molecular structure of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
The phosphonate functional group in “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” is a cornerstone of modern organic chemistry . It enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” include a molecular weight of 212.2 g/mol, a topological polar surface area of 86.1 Ų, and a complexity of 190 . It has a rotatable bond count of 3 and a hydrogen bond acceptor count of 5 .科学的研究の応用
Catalyst-Free Synthesis
In a study by Das et al. (2011), a catalyst-free synthesis method was developed for producing (2-amino-4H-1-benzopyran-4-yl)phosphonates, using a multicomponent protocol that includes salicylaldehyde, malononitrile or ethyl cyanoacetate, and a trialkyl phosphite in polyethylene glycol. This method is noted for its efficiency and the ability to reuse the solvent, contributing to sustainable chemistry practices (Das, Balasubramanyam, Reddy, & Salvanna, 2011).
Materials for Solar Cells
Jørgensen and Krebs (2005) synthesized new monomers for oligophenylenevinylenes (OPVs) using a stepwise synthesis method. These materials were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This research contributes to the development of materials for plastic solar cells, highlighting the potential of phosphonic acid esters in renewable energy technologies (Jørgensen & Krebs, 2005).
Reaction with Amines
Budzisz and Pastuszko (1999) investigated the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines. This study led to the discovery of a novel class of cyclic phosphonic analogues of chromone, expanding the understanding of phosphonate chemistry and its potential applications in organic synthesis (Budzisz & Pastuszko, 1999).
Polymer Chemistry
Branham et al. (2000) explored the polycondensations of dimethyl phosphonate with diols, aiming to produce polymeric phosphonate esters with potential applications in various fields. Their studies on molecular weights and end-group reactions provide valuable insights into the synthesis and properties of these polymers, which can be applied in materials science and engineering (Branham, Mays, Gray, Bharara, Byrd, Bittinger, & Farmer, 2000).
Dual Basic Ionic Liquid Catalysis
Gaikwad et al. (2019) reported the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives using a dual basic ionic liquid as a catalyst. This method is characterized by high yields, low cost, and reduced environmental impact, demonstrating the versatility of phosphonic acid esters in green chemistry (Gaikwad, Undale, Patravale, & Choudhari, 2019).
作用機序
The phosphonic acid functional group is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . Phosphonic acids are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
将来の方向性
The future directions of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” and similar compounds lie in their potential applications in various research fields including chemistry, biology, and physics . Their unique properties make them a subject of interest for the development of potential drugs and agrochemicals .
特性
IUPAC Name |
2-dimethoxyphosphoryl-1,3-dithiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRMTDYBPMYORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1SC=CS1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448434 |
Source


|
| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133113-76-5 |
Source


|
| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
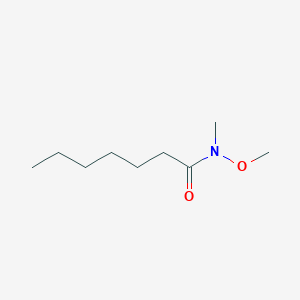
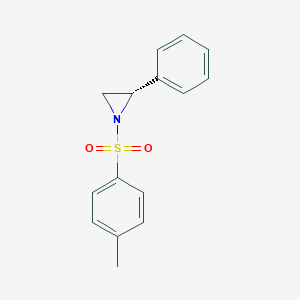
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
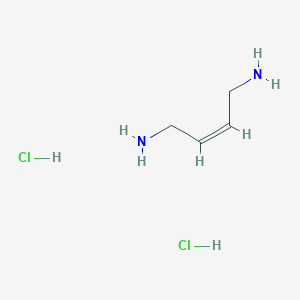

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)



